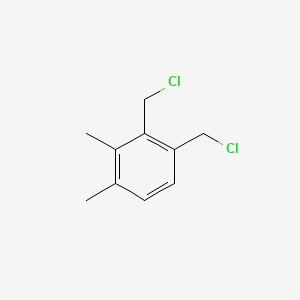

Benzene, bis(chloromethyl)dimethyl-

Description

Contextualizing Benzene (B151609), bis(chloromethyl)dimethyl- within Substituted Aromatic Compounds

Benzene, bis(chloromethyl)dimethyl-, is a specific example of a substituted aromatic compound, falling under the broader category of halogenated aromatics. Its structure consists of a central benzene ring substituted with two chloromethyl (–CH₂Cl) groups and two methyl (–CH₃) groups. The chloromethyl group is a key functional group in organic chemistry, and its introduction into aromatic compounds is achieved through a process known as chloromethylation. chempanda.com This functional group is highly versatile and can be readily converted into a range of other functionalities, enhancing the synthetic utility of the parent molecule. dur.ac.uk

The presence of both chloromethyl and methyl groups on the benzene ring influences the compound's reactivity and potential applications. The methyl groups are electron-donating, which can affect the regioselectivity of further substitution reactions on the aromatic ring. jk-sci.com The chloromethyl groups, being reactive sites, are particularly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of other chemical moieties. cymitquimica.com This dual functionality makes Benzene, bis(chloromethyl)dimethyl- and its isomers valuable intermediates in the synthesis of more complex molecules.

Isomeric Considerations and Regiochemical Specificity of Dimethyl-bis(chloromethyl)benzene Systems

The substitution pattern of the four groups on the benzene ring in dimethyl-bis(chloromethyl)benzene gives rise to several structural isomers. The relative positions of the methyl and chloromethyl groups significantly impact the molecule's physical and chemical properties. The specific isomer, 1,4-bis(chloromethyl)-2,5-dimethylbenzene, has the two methyl groups and two chloromethyl groups positioned opposite to each other on the benzene ring. cymitquimica.comepa.gov

Other possible isomers include:

1,2-Bis(chloromethyl)-4,5-dimethylbenzene (B1597269) nih.govsigmaaldrich.com

1,4-Dimethyl-2,3-bis(chloromethyl)benzene chemeo.com

1,2-bis(chloromethyl)benzene (B189654) nist.govnih.gov

1,3-bis(chloromethyl)benzene (B146608) chemicalbook.comresearchgate.netdoaj.org

The regiochemical specificity, or the specific placement of the functional groups, is a critical aspect of the synthesis of these compounds. The starting material and the reaction conditions employed during chloromethylation will dictate which isomer is predominantly formed. For instance, the chloromethylation of xylene isomers (dimethylbenzene) will lead to different isomers of dimethyl-bis(chloromethyl)benzene. The inherent directing effects of the methyl groups on the aromatic ring play a crucial role in determining the position of the incoming chloromethyl groups.

Interactive Data Table: Isomers of Dimethyl-bis(chloromethyl)benzene

| Isomer Name | CAS Number | Molecular Formula | Key Structural Feature |

| 1,4-Bis(chloromethyl)-2,5-dimethylbenzene | 6298-72-2 | C₁₀H₁₂Cl₂ | Chloromethyl groups at positions 1 and 4; methyl groups at 2 and 5. cymitquimica.comepa.gov |

| 1,2-Bis(chloromethyl)-4,5-dimethylbenzene | 2362-16-5 | C₁₀H₁₂Cl₂ | Chloromethyl groups at positions 1 and 2; methyl groups at 4 and 5. nih.govsigmaaldrich.com |

| 1,4-Dimethyl-2,3-bis(chloromethyl)benzene | C₁₀H₁₂Cl₂ | Methyl groups at positions 1 and 4; chloromethyl groups at 2 and 3. chemeo.com |

Historical Development of Chloromethylation and its Impact on Organic Synthesis

The chloromethylation reaction, a method for introducing a chloromethyl group onto an aromatic ring, has a rich history and has significantly impacted the field of organic synthesis. The first documented example of a chloromethylation reaction was reported by Grassi and Maselli in 1898, who synthesized benzyl (B1604629) chloride from benzene, paraformaldehyde, and hydrogen chloride in the presence of zinc chloride. dur.ac.ukorganicreactions.org However, it was Gustave Louis Blanc's work in 1923 that brought considerable attention to this reaction, which is now widely known as the Blanc chloromethylation. jk-sci.comwikipedia.orglibretexts.org

The Blanc reaction is typically carried out under acidic conditions with a Lewis acid catalyst, such as zinc chloride. wikipedia.orgsciencemadness.org The mechanism involves the protonation of formaldehyde (B43269), making it a more potent electrophile that is then attacked by the π-electrons of the aromatic ring. wikipedia.orgsciencemadness.org The resulting benzyl alcohol is subsequently converted to the corresponding benzyl chloride under the reaction conditions. wikipedia.org

The development of chloromethylation provided a direct and efficient pathway for the functionalization of aromatic compounds. The resulting chloromethylated products are highly versatile intermediates that can be transformed into a wide variety of other functional groups, including aldehydes, carboxylic acids, nitriles, and amines. This versatility has made chloromethylation an indispensable tool in the synthesis of a vast range of organic molecules, including pharmaceuticals, polymers, and other specialty chemicals. dur.ac.uk

It is important to note that a significant safety concern associated with the Blanc chloromethylation is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether. wikipedia.orglibretexts.orgsciencemadness.org Therefore, these reactions must be conducted with appropriate safety precautions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25640-76-0 |

|---|---|

Molecular Formula |

C10H12Cl2 |

Molecular Weight |

203.1 g/mol |

IUPAC Name |

1,2-bis(chloromethyl)-3,4-dimethylbenzene |

InChI |

InChI=1S/C10H12Cl2/c1-7-3-4-9(5-11)10(6-12)8(7)2/h3-4H,5-6H2,1-2H3 |

InChI Key |

SQFQIHCPTTUZCP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)CCl)CCl)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)CCl)CCl)C |

Other CAS No. |

25640-76-0 |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, Bis Chloromethyl Dimethyl Isomers

Electrophilic Chloromethylation Strategies

Electrophilic chloromethylation stands as the cornerstone for producing bis(chloromethyl)dimethylbenzene. The reaction's success hinges on the generation of a potent electrophile that can attack the electron-rich xylene ring. The choice of catalyst and reaction conditions plays a critical role in directing the reaction towards the desired bis-chloromethylated product while minimizing side reactions. wikipedia.orggoogle.com

Acid catalysis is a well-established method for the chloromethylation of aromatic hydrocarbons. researchgate.net In the case of xylenes (B1142099), various acids can be employed to facilitate the reaction, enhancing the rate and influencing the product distribution. acs.org

Strong organic acids have been proven to be effective catalysts for the chloromethylation of m-xylene (B151644) using hydrochloric acid and trioxane (B8601419) as reagents, particularly under biphasic (organic-aqueous) conditions. researchgate.netacs.org Acids such as trichloroacetic acid (CCl₃COOH), trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H), methanesulfonic acid (CH₃SO₃H), and p-toluenesulfonic acid (p-CH₃C₆H₄SO₃H) can catalyze the reaction at concentrations of 2-10 wt% relative to m-xylene. acs.orggoogle.com

Among these, triflic acid (CF₃SO₃H) has demonstrated the highest activity, providing yields of the desired 1,3-bis(chloromethyl)-4,6-dimethylbenzene of around 70% under optimized conditions, owing to its superior acid strength. acs.org These organic acid catalysts offer an advantage as they typically remain in the aqueous phase after the reaction, simplifying the separation of the organic products. acs.org

| Catalyst | Yield of Chloromethyl-2,4-dimethylbenzene (%) | Yield of 1,3-bis(chloromethyl)-4,6-dimethylbenzene (%) | Yield of Tris(chloromethyl)dimethylbenzenes (%) | m-Xylene Conversion (%) |

|---|---|---|---|---|

| None | 15.2 | 1.7 | 0.0 | 17.8 |

| Trichloroacetic Acid (CCl₃COOH) | 45.7 | 32.5 | 1.5 | 85.6 |

| Trifluoroacetic Acid (CF₃COOH) | 35.1 | 45.6 | 2.8 | 91.8 |

| Methanesulfonic Acid (CH₃SO₃H) | 31.1 | 54.5 | 3.8 | 96.2 |

| Triflic Acid (CF₃SO₃H) | 25.2 | 62.5 | 4.5 | 98.5 |

| p-Toluenesulfonic Acid (p-CH₃C₆H₄SO₃H) | 38.5 | 43.2 | 2.1 | 92.1 |

The mechanism of acid-catalyzed chloromethylation is understood to proceed through several key steps. The reaction is carried out under acidic conditions, which protonates the formaldehyde (B43269), making the carbonyl carbon significantly more electrophilic. wikipedia.orglibretexts.org

The proposed pathway when using strong organic acids involves the initial reaction between formaldehyde and hydrochloric acid to form chloromethanol (B13452849). acs.org The strong organic acid catalyst then facilitates the dehydration of chloromethanol to generate a highly reactive electrophile. acs.org This electrophile is described as a chloromethyl carbocation-acid complex. acs.org Other potential electrophiles include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺), especially when Lewis acids like zinc chloride are used. wikipedia.org

This electrophilic species then attacks the π-electrons of the aromatic ring in a classic electrophilic aromatic substitution reaction. wikipedia.orglibretexts.org Subsequent rearomatization of the ring yields the chloromethylated product. wikipedia.org The formation of the bis(chloromethyl) derivative occurs through a consecutive attack of the electrophile on the initially formed monochloromethylated xylene. acs.org

Temperature : In phase-transfer catalyzed chloromethylation of m-xylene, increasing the temperature generally increases the reaction rate. An optimal temperature of 80°C has been identified to achieve high yields of mono- and di-chlorinated products. iosrjournals.org Higher temperatures can sometimes favor the formation of byproducts. sciencemadness.org

Acid/Substrate Ratio : The concentration of the acid catalyst is crucial. For strong organic acids, catalyst amounts of 2-10 wt% relative to the xylene substrate are effective. acs.org The amount of hydrochloric acid used also has a significant impact; studies have shown a direct relationship between HCl concentration and the yield of the desired bis(chloromethyl) product up to an optimal point. acs.org

Formaldehyde/Substrate Ratio : The molar ratio of the formaldehyde source to xylene influences the degree of chloromethylation. A molar ratio of [CH₂O]/[m-xylene] of 2 was found to be optimal for producing high yields of mono- and di-substituted m-xylene products in a phase-transfer catalysis system. iosrjournals.org

Biphasic Systems : The use of an organic-aqueous biphasic system is common, especially when using strong organic acids or phase-transfer catalysts. acs.orgiosrjournals.org This setup allows for the catalyst to remain in the aqueous phase, simplifying product workup. acs.org The efficiency of mixing in such systems is important for maximizing the reaction rate. iosrjournals.org

| Parameter | Condition | Effect on Yield | Source |

|---|---|---|---|

| Temperature | Optimized at 80 °C | Higher temperature increases rate to an optimum, then may increase byproducts. | iosrjournals.org |

| [CH₂O]/[m-xylene] Molar Ratio | Optimized at 2 | Affects the degree of substitution (mono- vs. di-chloromethylation). | iosrjournals.org |

| Reaction Time | Optimized at 90 min | Yield increases with time up to a point of maximum conversion. | iosrjournals.org |

| Acid Catalyst Concentration | 2-10 wt % vs. m-xylene | Higher catalyst loading generally increases conversion and yield of di-substituted product. | acs.org |

The synthesis of 1,3-bis(chloromethyl)-4,6-dimethylbenzene is a well-documented example of the chloromethylation of m-xylene. acs.orgacs.org A typical laboratory procedure involves reacting m-xylene with a formaldehyde source, such as paraformaldehyde or trioxane, in the presence of an acid catalyst and a chlorine source. acs.org

In one method, m-xylene (0.818 mol) is reacted with paraformaldehyde (1.93 mol) in a mixture of acetic acid and concentrated hydrochloric acid. The reaction is conducted at 70°C for 48 hours, after which the product, 1,3-bis(chloromethyl)-4,6-dimethylbenzene, precipitates as a white solid with a reported yield of 37%.

An alternative procedure utilizing a strong organic acid catalyst involves stirring a mixture of m-xylene (28.3 mmol), trioxane (14.2 mmol), 35% aqueous hydrochloric acid (141.5 mmol), and a catalytic amount of trichloroacetic acid (0.57 mmol) in a round-bottom flask. acs.org The mixture is heated to 80°C for 5 hours. After cooling, the organic products are extracted with a solvent like cyclohexane, dried, and analyzed, showing significant conversion to the desired bis-chloromethylated product. acs.org

Ionic liquids (ILs) have emerged as alternative catalysts for the chloromethylation of xylenes, offering potential advantages such as high product purity and simplified processing. chemicalbook.comgoogle.com These reactions often involve the direct chlorination of the methyl groups of xylene rather than the aromatic ring (Blanc-type reaction), but ILs can also be used in electrophilic chloromethylation.

For instance, 1-butyl-3-methylimidazolium chloride has been used as a catalyst for the reaction of m-xylene with chlorine gas under light irradiation to produce 1,3-bis(chloromethyl)benzene (B146608). chemicalbook.com Similarly, the synthesis of 1,4-bis(chloromethyl)benzene (B146612) from p-xylene (B151628) has been achieved using an ionic liquid catalyst like 1-dodecyl-3-methylimidazolium (B1224283) chloride with chlorine under LED light irradiation. google.com This solvent-free method is reported to have a high conversion rate and fast reaction speed, making it suitable for industrial production. google.com The ionic liquid facilitates the reaction and can be separated from the product for potential reuse.

Ionic Liquid Catalysis in Chloromethylation Reactions

Application of Imidazolium-based Ionic Liquids

Imidazolium-based ionic liquids (ILs) have emerged as effective and reusable promoters for the chloromethylation of aromatic hydrocarbons, offering advantages such as mild reaction conditions, enhanced reaction rates, and improved yields. researchgate.net These compounds can act as both the solvent and catalyst, facilitating a more environmentally benign process compared to traditional methods that often require stoichiometric amounts of Lewis acid catalysts like zinc chloride or stannic chloride. researchgate.net

In a typical procedure, an aromatic hydrocarbon like o-xylene (B151617) is reacted with a chloromethylating agent, such as paraformaldehyde and concentrated hydrochloric acid, in the presence of an imidazolium-based ionic liquid. chemicalbook.com The reaction mixture is heated, and upon completion, the product can be easily separated from the ionic liquid phase by extraction. chemicalbook.com The ionic liquid can then be recovered and reused in subsequent reactions with minimal loss of activity. researchgate.net Studies have shown that imidazolium-based ILs effectively promote the reaction, and they can be recycled multiple times without a significant decrease in performance. researchgate.net

For instance, the chloromethylation of o-xylene using 1-ethyl-3-methylimidazolium (B1214524) hexafluorophosphate (B91526) as a catalyst at 70°C for 5 hours resulted in a 72% yield of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene (B1597269). chemicalbook.com The use of these ILs represents a significant improvement by simplifying product isolation and enabling catalyst recycling. researchgate.netasianpubs.org

Table 1: Chloromethylation of o-Xylene using Imidazolium-based Ionic Liquid This table summarizes the reaction conditions and yield for the synthesis of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene using an ionic liquid catalyst.

| Aromatic Hydrocarbon | Chloromethylating Agents | Catalyst | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|

| o-Xylene | Paraformaldehyde, HCl | 1-ethyl-3-methylimidazolium hexafluorophosphate | 70°C | 5 h | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene | 72% |

Solvent-Free Chloromethylation Approaches

Solvent-free, or neat, reaction conditions represent a greener and more efficient alternative for the chloromethylation of aromatic compounds. A practical and convenient Blanc-type chloromethylation can be achieved using zinc chloride as a catalyst under solvent-free conditions. acs.org This method avoids the use of volatile organic solvents, reducing environmental impact and simplifying the work-up procedure. The reaction proceeds by heating the aromatic substrate with paraformaldehyde and the catalyst, leading to the formation of the chloromethylated product.

Optimization of Catalytic Performance and Product Purity

The efficiency of chloromethylation reactions can be significantly enhanced by optimizing various parameters. Phase transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, have been shown to improve the chloromethylation of m-xylene. iosrjournals.org Optimal conditions for this system were identified as a molar ratio of paraformaldehyde to m-xylene of 2, a reaction time of 90 minutes, and a temperature of 80°C, which resulted in high yields of the mono- and di-chloromethylated products. iosrjournals.org The specific catalyst, C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻, was found to be most effective at a concentration of 0.07 mol. iosrjournals.org Such optimization allows for the use of low-cost reagents and reduced energy consumption compared to classical techniques. iosrjournals.org

Table 2: Optimization of m-Xylene Chloromethylation This table illustrates the optimized parameters for achieving high yields in the chloromethylation of m-xylene using a phase transfer catalyst.

| Parameter | Optimal Value |

|---|---|

| Molar Ratio [CH₂O]/[m-xylene] | 2 |

| Reaction Time | 90 minutes |

| Reaction Temperature | 80°C |

| Catalyst | C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ |

| Catalyst Concentration | 0.07 mol |

Formaldehyde Derivatives as Chloromethylating Agents

Formaldehyde derivatives, particularly paraformaldehyde, are commonly used as the source of the chloromethyl group in these reactions. chemicalbook.comthieme-connect.de The process typically involves reacting the aromatic substrate with paraformaldehyde and hydrogen chloride, often in the presence of a catalyst like zinc(II) chloride or a protic acid. thieme-connect.de For example, 3-(chloromethyl)-2,4,6-trimethylbenzoic acid was synthesized via the chloromethylation of 2,4,6-trimethylbenzoic acid using a mixture of paraformaldehyde and hydrochloric acid. beilstein-journals.org This approach is a cornerstone of the Blanc reaction and is widely applied in the synthesis of chloromethylated arenes.

Radical Halogenation Approaches to Bis(chloromethyl)aryl Compounds

An alternative to electrophilic aromatic substitution is the radical halogenation of the methyl groups of dimethylbenzene. This method proceeds via a free-radical chain reaction, typically initiated by UV light or a radical initiator.

Photochemical Reactions in Benzene (B151609), bis(chloromethyl)dimethyl- Synthesis

Photochemical chlorination offers a method for producing bis(chloromethyl)benzenes by reacting dimethylbenzenes with gaseous chlorine under light irradiation. google.com This process avoids the need for solvents or other initiators. google.com The reaction is typically carried out in a cascade of reactors, where precise control over the reaction conditions is crucial. google.com Visible-light-induced methods using organic halogen sources like N-chlorosuccinimide (NCS) also provide a more controlled synthesis under milder conditions. mdpi.com For instance, the chlorination of p-xylene can be performed to regioselectively yield 1-(chloromethyl)-4-methylbenzene. mdpi.com

Control of Reaction Selectivity and By-product Formation

A significant challenge in radical halogenation is controlling the selectivity of the reaction to maximize the yield of the desired bis(chloromethyl) product while minimizing the formation of by-products. Unwanted products can include mono-chlorinated species, more highly chlorinated compounds (e.g., dichloromethyl or trichloromethyl groups), and products of chlorination on the aromatic ring. google.com

Inventors have found that by carefully controlling the reaction temperature, the amount of chlorine gas consumed, and the intensity of the light source in stages, the formation of by-products from benzene ring chlorination can be substantially reduced. google.com This allows for the high-purity preparation of compounds like bis(trichloromethyl)benzene, which can then be converted to other useful intermediates. google.com The selectivity of free-radical chlorination is influenced by the relative stability of the potential radical intermediates; for alkylbenzenes, the benzylic position is preferentially attacked. masterorganicchemistry.com In the case of p-xylene, methods have been developed that yield 1-(chloromethyl)-4-methylbenzene with high selectivity, avoiding over-chlorination. mdpi.com

Precursor Compounds and Raw Material Considerations (e.g., Xylenes)

The primary precursors for the synthesis of bis(chloromethyl)dimethylbenzene isomers are the corresponding dimethylbenzene isomers, commonly known as xylenes. pearson.comresearchgate.net Xylenes are aromatic hydrocarbons produced on a large scale from petroleum, typically through catalytic reforming or steam cracking processes. cdc.govusitc.gov The commercial product, "mixed xylenes," is a combination of the three isomers: ortho-xylene (1,2-dimethylbenzene), meta-xylene (1,3-dimethylbenzene), and para-xylene (1,4-dimethylbenzene), often with ethylbenzene (B125841) as a significant component. cdc.gov

The choice of xylene isomer directly dictates the resulting bis(chloromethyl)dimethylbenzene isomer. For example:

1,2-Dimethylbenzene (o-xylene) is the precursor for 1,2-bis(chloromethyl)-4,5-dimethylbenzene and other related isomers. chemicalbook.com

1,3-Dimethylbenzene (m-xylene) is used to synthesize 1,3-bis(chloromethyl)dimethylbenzene isomers. chemicalbook.com

1,4-Dimethylbenzene (p-xylene) is the starting material for compounds like 1,4-bis(chloromethyl)-2,5-dimethylbenzene. cymitquimica.com

Raw Material Considerations:

The purity of the xylene feedstock is a critical consideration. Since xylenes have very similar physical and chemical properties, their separation into pure isomers is a complex and energy-intensive process. researchgate.net Industrial aromatic complexes employ technologies like selective adsorption or crystallization to isolate high-purity p-xylene, while o-xylene is typically separated by fractionation. nexanteca.com The presence of ethylbenzene and other xylene isomers in the starting material can lead to a mixture of products, complicating the purification process and reducing the yield of the desired isomer. google.com

Other essential raw materials in the most common synthetic route, chloromethylation, include:

A formaldehyde source: This is typically paraformaldehyde or an aqueous solution of formaldehyde (formalin). chemicalbook.comorgsyn.org

A source of hydrogen chloride: Concentrated hydrochloric acid is commonly used. chemicalbook.comorgsyn.org

Catalysts: Lewis acids such as zinc chloride are often employed to facilitate the reaction. google.com In some procedures, ionic liquids like 1-butyl-3-methylimidazolium chloride or 1-ethyl-3-methylimidazolium hexafluorophosphate have been used as both solvent and catalyst. chemicalbook.comchemicalbook.com

The table below summarizes a typical chloromethylation reaction for producing a bis(chloromethyl)dimethylbenzene isomer.

| Reactant | Role | Example Molar Ratio | Reference |

| Aromatic Hydrocarbon (e.g., o-Xylene) | Precursor | 1.0 | chemicalbook.com |

| Paraformaldehyde | Formaldehyde Source | 2.2 | chemicalbook.com |

| Concentrated Hydrochloric Acid | HCl Source / Solvent | ~16 mL per 16.4 mmol of xylene | chemicalbook.com |

| Ionic Liquid (e.g., [EMIM][PF6]) | Catalyst / Solvent | 0.3 | chemicalbook.com |

Purification and Isolation Techniques in Laboratory and Industrial Contexts

Following the synthesis, a mixture containing the desired bis(chloromethyl)dimethylbenzene isomer, unreacted starting materials, by-products (such as mono-chloromethylated species), and residual catalyst must be purified. The techniques employed vary depending on the scale of the reaction and the physical properties of the specific isomer.

Laboratory-Scale Purification:

In a laboratory setting, a multi-step purification process is common.

Extraction and Washing: The reaction mixture is typically quenched and then extracted with an organic solvent like methylene (B1212753) chloride. The organic phase is then washed sequentially with a basic solution (e.g., saturated sodium bicarbonate) to neutralize excess acid and then with water to remove salts. chemicalbook.com

Drying and Evaporation: The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate, filtered, and the solvent is removed under reduced pressure (in vacuo) to yield the crude product. chemicalbook.com

Chromatography: For high-purity samples intended for further reactions or analysis, silica (B1680970) gel column chromatography is a highly effective method for separating the desired bis(chloromethyl)ated product from other isomers and by-products. The separation is monitored by techniques like High-Performance Liquid Chromatography (HPLC), and the final product structure is confirmed by methods such as 1H NMR. chemicalbook.com

Recrystallization: For solid isomers, recrystallization from a suitable solvent system (e.g., toluene, heptane) is an effective purification technique. This method relies on the difference in solubility between the desired product and impurities at different temperatures to yield a crystalline, high-purity solid. google.comresearchgate.net

Industrial-Scale Purification:

On an industrial scale, the focus shifts to more cost-effective and scalable methods.

Phase Separation (Stratification): For reactions that result in distinct aqueous and organic layers, simple stratification can be used as an initial separation step. The layers are allowed to settle, and the product-containing layer is separated from the aqueous/catalyst layer. chemicalbook.com

Distillation: Vacuum distillation is a common industrial technique used to separate components based on differences in their boiling points. This is particularly effective for purifying liquid isomers or removing lower-boiling impurities. For instance, crude 1,3-bis(chloromethyl)benzene can be refined by vacuum distillation to achieve high purity. chemicalbook.com

Melt Crystallization: This technique involves purifying a substance by repeatedly melting and crystallizing it without the use of a solvent. Stripping crystallization, which combines melt crystallization with vaporization under reduced pressure, is another advanced method that can be applied to separate and purify isomers. mdpi.com

The table below outlines the purification techniques applicable to bis(chloromethyl)dimethylbenzene isomers.

| Technique | Scale | Principle | Typical Use Case | Reference |

| Extraction & Washing | Laboratory & Industrial | Partitioning between immiscible liquid phases | Initial workup to remove acids and water-soluble impurities | chemicalbook.com |

| Vacuum Distillation | Industrial | Separation based on boiling point differences | Purification of liquid isomers; removal of volatile impurities | chemicalbook.com |

| Recrystallization | Laboratory & Industrial | Differential solubility in a solvent at varying temperatures | Purification of solid isomers to high purity | google.comresearchgate.net |

| Column Chromatography | Laboratory | Differential adsorption onto a stationary phase | High-purity separation for research or analytical standards | chemicalbook.com |

| Stripping Crystallization | Industrial (Advanced) | Combination of melt crystallization and vaporization | Separation of close-boiling isomers | mdpi.com |

Theoretical and Computational Studies of Benzene, Bis Chloromethyl Dimethyl and Analogous Structures

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of aromatic compounds. For analogues of Benzene (B151609), bis(chloromethyl)dimethyl-, such as the isomers of xylene, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been used to perform geometry optimization and frequency calculations. researchgate.net These studies provide insights into the stable conformations and electronic characteristics of the molecules.

A theoretical analysis of p-xylene (B151628), a core structure within the target molecule, has identified distinct eclipsed and staggered conformers. acs.orgresearchgate.net The electronic properties of these conformers, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial in predicting their reactivity. acs.orgresearchgate.net For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scite.ai

Table 1: Calculated Electronic Properties of p-Xylene Isomers

| Property | o-xylene (B151617) | m-xylene (B151644) | p-xylene |

|---|---|---|---|

| HOMO Energy (eV) | -8.83 | -8.84 | -8.70 |

| LUMO Energy (eV) | 1.84 | 1.83 | 1.85 |

| HOMO-LUMO Gap (eV) | 10.67 | 10.67 | 10.55 |

Data sourced from a TD-DFT study on xylene isomers. researchgate.netdergipark.org.tr

The introduction of chloromethyl groups to the p-xylene core to form 1,4-Bis(chloromethyl)-2,5-dimethylbenzene would significantly alter these electronic properties. The electronegative chlorine atoms and the benzylic carbons introduce new reactive sites and influence the electron distribution across the aromatic ring.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the intricate details of reaction mechanisms, including the characterization of transient transition states. For benzylic halides like 1,4-Bis(chloromethyl)-2,5-dimethylbenzene, nucleophilic substitution reactions (SN1 and SN2) at the chloromethyl group are of primary interest. ncert.nic.inorgchemboulder.com

The reactivity of benzylic halides is significantly enhanced compared to simple alkyl halides due to the stabilization of the transition state by the adjacent benzene ring. orgchemboulder.com In an SN2 reaction, the delocalization of the negative charge in the transition state by the aromatic π-system lowers the activation energy. acs.orgnih.gov Computational studies on similar systems have utilized quantum mechanical methods to calculate activation enthalpies and explore the electrostatic interactions that govern this enhanced reactivity. acs.orgnih.gov

For example, studies on the SN2 reactivity of benzyl (B1604629) chloride, a related compound, have provided valuable data on reaction rates and the factors influencing them. acs.org The transition state for such reactions can be modeled to understand the bond-breaking and bond-forming processes at a molecular level.

Prediction of Reactivity and Regioselectivity

Computational chemistry provides predictive insights into the reactivity and regioselectivity of chemical reactions. For substituted benzene rings, the nature of the substituents dictates the position of further electrophilic attack. The methyl groups in 1,4-Bis(chloromethyl)-2,5-dimethylbenzene are activating and ortho-, para-directing. However, the existing substitution pattern fills the ortho and para positions relative to one methyl group, and the other positions are also substituted.

Further electrophilic aromatic substitution on the ring of 1,4-Bis(chloromethyl)-2,5-dimethylbenzene is sterically hindered. The primary sites of reactivity are the benzylic carbons of the chloromethyl groups. These positions are highly susceptible to nucleophilic attack. cymitquimica.com

The reactivity of these benzylic positions is significantly influenced by the electronic effects of the substituents on the benzene ring. The electron-donating methyl groups increase the electron density in the ring, which can indirectly affect the stability of carbocation intermediates that might form in SN1-type reactions. orgchemboulder.com Computational models can quantify these effects and predict the likelihood of different reaction pathways. For instance, the stability of the benzylic carbocation, which is a key intermediate in SN1 reactions, is greatly enhanced by resonance stabilization. ncert.nic.in

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective on molecular structure and behavior. For molecules like 1,4-Bis(chloromethyl)-2,5-dimethylbenzene, understanding the rotational freedom of the chloromethyl and methyl groups is crucial for comprehending their interactions and reactivity.

A theoretical study on p-xylene using DFT has revealed the existence of eclipsed and staggered conformers, with the eclipsed form being more reactive due to a smaller HOMO-LUMO energy gap. acs.orgresearchgate.net This type of analysis can be extended to the more complex 1,4-Bis(chloromethyl)-2,5-dimethylbenzene to understand how the larger chloromethyl groups influence the conformational preferences and energy barriers.

MD simulations have been employed to study the thermodynamic, structural, and dynamic properties of liquid p-xylene. nih.govacs.org These simulations provide information on intermolecular interactions and self-diffusion coefficients, which are important for understanding the behavior of the compound in a condensed phase. nih.govacs.org Such simulations for 1,4-Bis(chloromethyl)-2,5-dimethylbenzene would shed light on its physical properties and how it interacts with other molecules in solution, which is pertinent to its applications in synthesis and materials science. cymitquimica.com

Polymerization Studies and Advanced Material Science Applications

Role as Monomers in Polymer Synthesis

Benzene (B151609), bis(chloromethyl)dimethyl- and its isomers are key components in several polymerization reactions, leading to polymers with tailored properties.

Synthesis of Poly(phenylene vinylene)s (PPV) and its Derivatives (e.g., Gilch Route)

The Gilch route is a well-established method for the synthesis of poly(p-phenylene vinylene)s (PPVs), a class of conjugated polymers known for their electroluminescent properties. researchgate.netnih.gov This reaction typically involves the polymerization of α,α'-dihalo-p-xylenes in the presence of a strong base, such as potassium tert-butoxide. researchgate.net In this context, 2,5-dimethyl-1,4-bis(chloromethyl)benzene serves as a key monomer.

The polymerization proceeds through the formation of a p-quinodimethane intermediate, which then undergoes polymerization. researchgate.net The presence of methyl groups on the benzene ring can influence the solubility and processing of the resulting PPV derivatives. For instance, the synthesis of various 2,5-dialkoxy poly(1,4-phenylenevinylene) derivatives via a modified Gilch polymerization has been reported to yield polymers with good solubility and number-average molecular weights in the range of 10,000–14,000 g/mol . researchgate.net The reaction conditions, such as the base used and the reaction time, can be optimized to produce high-quality polymers with minimal structural defects. researchgate.net

Furthermore, the versatility of the Gilch route allows for the synthesis of more complex structures, such as hyperbranched PPV derivatives. By copolymerizing monomers like 1,3,5-tris(bromomethyl)benzene (B90972) with other bis(halomethyl)benzene derivatives, polymers with enhanced solubility, good film-forming ability, and improved thermal stability have been achieved. nih.gov These materials are promising candidates for applications in organic solar cells. nih.gov

| Monomer | Polymerization Route | Key Features of Resulting Polymer |

| 2,5-Dimethyl-1,4-bis(chloromethyl)benzene | Gilch Polymerization | Forms a PPV derivative with potential for tunable solubility and electronic properties. |

| α,α'-Dihalo-p-xylenes | Gilch Polymerization | Leads to the formation of high molecular weight PPVs. researchgate.net |

| 1,3,5-Tris(bromomethyl)benzene (copolymerized) | Gilch Polymerization | Produces hyperbranched PPVs with enhanced solubility and thermal stability. nih.gov |

Polycondensation Reactions for Polyether Formation

Benzene, bis(chloromethyl)dimethyl- and its isomers can undergo polycondensation reactions with bisphenols to form polyethers. These reactions typically proceed via a nucleophilic substitution mechanism where the bisphenoxide anion displaces the chloride ions from the chloromethyl groups.

A notable example is the synthesis of a high molecular weight polyether from the reaction of bisphenol A with bis(chloromethyl)durene (1,2,4,5-tetramethyl-3,6-bis(chloromethyl)benzene), a more substituted isomer. This reaction, carried out in an aqueous alkaline solution, yields a polyether with a molecular weight of around 100,000 g/mol . The incorporation of the dimethyl- or tetramethyl-phenylene unit into the polymer backbone can enhance the thermal stability and modify the solubility of the resulting polyether.

The general reaction for the formation of polyethers from a bis(chloromethyl)dimethylbenzene and a bisphenol is as follows:

n ClCH₂-(C₆H₂(CH₃)₂)-CH₂Cl + n HO-Ar-OH → [-OCH₂-(C₆H₂(CH₃)₂)-CH₂O-Ar-O-]n + 2n HCl

The properties of the resulting polyether can be tailored by varying the structure of both the bis(chloromethyl)dimethylbenzene isomer and the bisphenol.

Incorporation into Polymeric Backbones for Specific Properties

The inclusion of the bis(chloromethyl)dimethylbenzene moiety into a polymer backbone can impart a range of desirable properties. The rigid aromatic ring and the methyl substituents can significantly influence the thermal, mechanical, and optical characteristics of the final polymer.

In the context of PPVs, the methyl groups on the phenylene ring can increase the solubility of the polymer in common organic solvents, which is a crucial factor for solution-based processing of thin films for electronic devices. nih.gov The substitution pattern on the benzene ring also affects the polymer's band gap and photoluminescent properties.

The incorporation of bis(chloromethyl)dimethylbenzene into poly(2,6-dimethyl-1,4-phenylene oxide)s (PPOs) has been explored to enhance their properties. For instance, the copolymerization of 2,6-dimethylphenol (B121312) with DOPO-substituted tetramethyl bisphenol monomers, which can be synthesized from a related chemistry, leads to PPOs with higher glass transition temperatures and enhanced thermal stability. mdpi.com

Crosslinking Agent in Polymer Networks and Resins

The two reactive chloromethyl groups of Benzene, bis(chloromethyl)dimethyl- make it a suitable crosslinking agent for various polymers. specialchem.com Crosslinking introduces a three-dimensional network structure, which generally enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. specialchem.com

The use of α,α'-dichloro-p-xylene, a closely related compound, has been demonstrated in the synthesis of hypercrosslinked polymers (HCPs). nih.gov These materials are produced via a Friedel-Crafts alkylation reaction where the dichloroxylene acts as an external crosslinker for polystyrene chains. The resulting HCPs possess high surface areas and are being investigated for applications such as gas separation. nih.gov

Similarly, Benzene, bis(chloromethyl)dimethyl- can be used to crosslink polymers containing nucleophilic groups, such as amines or hydroxyls, through the formation of stable covalent bonds. This approach is valuable for creating robust thermosetting resins and functional polymer networks.

Precursors for Functional Polymeric Materials

Benzene, bis(chloromethyl)dimethyl- serves as a precursor for a variety of functional polymeric materials, including high-performance coatings and thermoplastics.

Synthesis of High-Performance Coatings and Thermoplastics

Poly(p-xylylene) (PPX) and its derivatives are known for their excellent conformal coating properties and are used in various high-tech applications. mdpi.com While typically synthesized from [2.2]paracyclophane precursors via chemical vapor deposition (CVD), the fundamental repeating unit is related to the structure of bis(chloromethyl)benzene monomers. The resulting PPX films are known for their thermal and chemical stability. mdpi.com

The development of high-performance thermoplastics from bis(chloromethyl)dimethylbenzene can be achieved through various polycondensation reactions. For example, reaction with suitable aromatic diamines could lead to the formation of poly(amine-co-ether)s, a class of engineering plastics. The properties of these thermoplastics would be influenced by the isomeric structure of the bis(chloromethyl)dimethylbenzene used, with the methyl groups affecting chain packing and, consequently, the melting point, glass transition temperature, and mechanical properties. While specific examples for "Benzene, bis(chloromethyl)dimethyl-" are not extensively documented in the readily available literature for high-performance thermoplastics, the fundamental reactivity of the monomer suggests its potential in this area.

Development of Polymeric Supports for Solid-Phase Synthesis (e.g., Merrifield Resins)

The development of solid-phase synthesis, particularly for peptides and other organic molecules, relies on robust polymeric supports. The most well-known of these is the Merrifield resin, which is a chloromethylated cross-linked polystyrene. wikipedia.org The chloromethyl group serves as the crucial anchor point to which the first building block (e.g., an amino acid) is covalently attached. rapp-polymere.com

While Merrifield resins are traditionally prepared by the chloromethylation of pre-existing polystyrene beads or by the copolymerization of styrene (B11656) and 4-vinylbenzyl chloride, monomers like Benzene, bis(chloromethyl)dimethyl- offer an alternative route for creating similar functional polymer supports. wikipedia.orggoogle.com Specifically, isomers such as 1,4-bis(chloromethyl)-2,5-dimethylbenzene can be used as cross-linking agents in polymerization reactions. cymitquimica.com

When copolymerized with monomers like styrene, the two chloromethyl groups on the Benzene, bis(chloromethyl)dimethyl- molecule can react to form a cross-linked polymer network. This not only provides structural integrity to the resin beads but also inherently introduces the necessary chloromethyl functionalities throughout the polymer matrix. These groups are then available for the subsequent attachment of molecules in solid-phase synthesis. The dimethyl substituents on the benzene ring can influence the physical properties of the resulting resin, such as its swelling characteristics and thermal stability.

The general process for utilizing such a resin in solid-phase synthesis is outlined below:

| Step | Description |

| 1. Swelling | The dry resin beads are swollen in a suitable solvent (e.g., DMF, DMSO) to allow access to the reactive sites within the polymer matrix. |

| 2. Anchoring | The initial molecule (e.g., a protected amino acid) is covalently attached to the chloromethyl groups on the resin via a nucleophilic substitution reaction. |

| 3. Synthesis | The desired molecular chain is built up step-by-step on the solid support. |

| 4. Cleavage | The completed molecule is cleaved from the resin, often using acidic conditions. |

The use of a bis(chloromethyl) monomer like 1,4-bis(chloromethyl)-2,5-dimethylbenzene allows for precise control over the degree of cross-linking and the concentration of active sites in the resulting polymeric support.

Advanced Materials with Controlled Architectures

The bifunctional nature of Benzene, bis(chloromethyl)dimethyl- makes it a valuable monomer for the synthesis of advanced materials with well-defined and controlled architectures. The two reactive chloromethyl groups can participate in various polymerization reactions, leading to linear polymers, cross-linked networks, and porous organic frameworks (POFs).

For instance, 1,4-bis(chloromethyl)-2,5-dimethylbenzene can undergo polycondensation reactions with a variety of comonomers. Reaction with bisphenols can yield polyethers, while reaction with diamines can produce polyamines. The specific geometry of the monomer influences the final polymer architecture. The rigid dimethylbenzene core can be exploited to create materials with high thermal stability and defined porosity.

One area of significant interest is the synthesis of porous organic frameworks. By reacting a rigid monomer like 1,4-bis(chloromethyl)-2,5-dimethylbenzene with other multifunctional monomers in a way that creates a three-dimensional network, materials with high surface areas and permanent porosity can be achieved. These materials have potential applications in gas storage, separation, and catalysis.

A general synthetic approach for creating such advanced materials is presented in the following table:

| Material Architecture | Synthetic Strategy | Potential Application |

| Linear Polymers | Polycondensation with a difunctional comonomer. | High-performance plastics, membranes. |

| Cross-linked Resins | Copolymerization with other vinyl monomers or self-condensation. | Ion-exchange resins, solid supports. |

| Porous Organic Frameworks | Solvothermal synthesis with multitopic linkers. | Gas storage, catalysis, chemical sensing. |

The choice of isomer (e.g., 1,2-bis(chloromethyl)-4,5-dimethylbenzene (B1597269) versus 1,4-bis(chloromethyl)-2,5-dimethylbenzene) will significantly impact the geometry and properties of the resulting polymer, allowing for fine-tuning of the material's characteristics. chemicalbook.com

Post-Polymerization Functionalization Strategies for Material Modification

Post-polymerization modification is a powerful technique for introducing new functionalities into existing polymers. wiley-vch.de This approach allows for the synthesis of a base polymer which can then be chemically altered to create a wide range of materials with different properties from a single polymeric precursor.

Polymers synthesized using Benzene, bis(chloromethyl)dimethyl- are excellent candidates for post-polymerization modification. The chloromethyl groups that remain unreacted after the initial polymerization, or that are part of the polymer backbone, are highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a vast array of functional groups.

For example, a polymer containing pendant chloromethyl groups derived from a bis(chloromethyl)dimethylbenzene monomer can be reacted with:

Amines: to introduce basic sites, which can be further quaternized to create anion-exchange membranes.

Thiols: to attach sulfur-containing functionalities.

Azides: to introduce groups that can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the attachment of more complex molecules.

Carboxylates: to introduce acidic functionalities or to link other molecules via ester bonds.

This versatility is summarized in the table below:

| Reagent | Introduced Functional Group | Resulting Polymer Property/Application |

| Primary or Secondary Amines | Amino Groups | Ion-exchange, chelation of metal ions. |

| Sodium Azide | Azido Groups | "Clickable" polymer for further functionalization. |

| Thiourea followed by hydrolysis | Thiol Groups | Heavy metal binding, sites for thiol-ene reactions. |

| Potassium Phthalimide followed by hydrolysis | Primary Amine | Versatile handle for further derivatization. |

These modification strategies significantly expand the utility of polymers derived from Benzene, bis(chloromethyl)dimethyl-, enabling the creation of materials tailored for specific applications, such as functional coatings, separation membranes, and catalysts.

Environmental Transformation and Degradation Pathways of Bis Chloromethyl Benzene Derivatives

Hydrolytic Degradation Mechanisms in Aquatic Environments

In aquatic environments, "Benzene, bis(chloromethyl)dimethyl-" is susceptible to hydrolysis, a chemical reaction with water. The presence of chloromethyl groups (-CH₂Cl) makes the compound reactive towards nucleophilic substitution by water. cymitquimica.com This reactivity is characteristic of benzylic halides, which are generally more easily hydrolyzed than aryl halides where the chlorine is directly attached to the benzene (B151609) ring. learncbse.in

The hydrolysis of the chloromethyl group proceeds via the substitution of the chlorine atom with a hydroxyl group (-OH) from water. This reaction transforms the bis(chloromethyl)dimethyl-benzene into the corresponding benzenedimethanol derivative and releases hydrochloric acid (HCl). pw.liveresearchgate.net

The reaction can be represented as: C₆H₂(CH₃)₂(CH₂Cl)₂ + 2H₂O → C₆H₂(CH₃)₂(CH₂OH)₂ + 2HCl

The rate of this hydrolysis is influenced by environmental factors such as temperature and pH. While chlorobenzene (B131634) itself requires high temperatures (623 K) and pressure for hydrolysis, the benzylic nature of the C-Cl bond in bis(chloromethyl)dimethyl-benzene allows this reaction to occur under more typical environmental conditions. learncbse.inpw.live

Oxidative Transformation Processes in Environmental Compartments

Oxidative transformation is a major degradation pathway for aromatic hydrocarbons in the environment, particularly in the atmosphere and in sunlit surface waters. The primary oxidants responsible for this degradation are hydroxyl radicals (•OH), which are highly reactive and non-selective. nih.govcopernicus.org

The reaction of "Benzene, bis(chloromethyl)dimethyl-" with hydroxyl radicals can proceed through two main pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the methyl (-CH₃) or chloromethyl (-CH₂Cl) groups attached to the benzene ring. This is a common pathway for alkyl-substituted aromatics. rsc.org This abstraction forms a carbon-centered radical, which can then react with molecular oxygen to form peroxy radicals, initiating a chain of reactions that can lead to the formation of aldehydes, carboxylic acids, and other oxygenated products. copernicus.org

•OH Addition to the Aromatic Ring: The hydroxyl radical can add directly to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical. rsc.org This intermediate is unstable and can undergo further reactions, including the addition of O₂ and subsequent ring cleavage, ultimately breaking down the aromatic structure into smaller, aliphatic compounds. researchgate.net

Chlorine radicals (Cl•), which can be present in marine and polluted continental environments, also contribute to oxidative degradation. Chlorine radicals react with substituted aromatics even more rapidly than hydroxyl radicals and preferentially attack via hydrogen abstraction from the alkyl substituents rather than addition to the ring. rsc.orgrsc.org This leads to a different suite of oxidation products compared to •OH-initiated oxidation. nsf.govresearchgate.net

Table 1: Key Oxidative Transformation Pathways

| Reactant | Primary Oxidant | Dominant Reaction Pathway | Potential Intermediate/Product Classes |

|---|---|---|---|

| Benzene, bis(chloromethyl)dimethyl- | Hydroxyl Radical (•OH) | H-Abstraction from -CH₃/-CH₂Cl groups & Ring Addition | Aromatic aldehydes, Carboxylic acids, Phenolic compounds, Ring-cleavage products |

| Benzene, bis(chloromethyl)dimethyl- | Chlorine Radical (Cl•) | H-Abstraction from -CH₃/-CH₂Cl groups | Chlorinated aldehydes, Peroxy acids, Quinones |

Photolytic Degradation under Environmental Conditions

Photolytic degradation, or photolysis, involves the breakdown of a chemical by absorbing light energy, typically from sunlight. For compounds like "Benzene, bis(chloromethyl)dimethyl-", the most likely photochemical process is the homolytic cleavage of the carbon-chlorine (C-Cl) bond in the chloromethyl group. researchgate.net

Upon absorption of ultraviolet (UV) radiation, the C-Cl bond can break, generating a benzylic radical and a chlorine radical: C₆H₂(CH₃)₂(CH₂Cl)₂ + hv → C₆H₂(CH₃)₂(CH₂•)(CH₂Cl) + Cl•

These resulting radicals are highly reactive. The benzylic radical can undergo various reactions, such as dimerization, recombination, or abstracting a hydrogen atom from another molecule to form a more stable product. researchgate.net The chlorine radical can participate in the oxidative processes described in the previous section. In the presence of hydrogen donors, the photolysis can lead to the formation of HCl. researchgate.net The breakdown of aromatic precursors via photolysis can also lead to the formation of products like benzaldehyde. mdpi.com

Biotic Transformation Pathways (e.g., Microbial Degradation)

Microbial degradation is a critical pathway for the removal of chlorinated aromatic compounds from soil and water. The biodegradability of "Benzene, bis(chloromethyl)dimethyl-" can be inferred from studies on similar molecules like chlorobenzenes, benzyl (B1604629) chloride, and xylenes (B1142099). researchgate.netnih.govmdpi.com

Aerobic Degradation: Under aerobic (oxygen-present) conditions, bacteria such as Pseudomonas, Burkholderia, and Bacillus species are known to degrade chlorinated aromatics. researchgate.netnih.gov The degradation is typically initiated by dioxygenase enzymes, which incorporate both atoms of an oxygen molecule into the aromatic ring. This leads to the formation of substituted catechols (dihydroxybenzenes). nih.govresearchgate.net For "Benzene, bis(chloromethyl)dimethyl-", this would likely result in a chloromethyl-dimethyl-catechol. This intermediate then undergoes ring cleavage, followed by further metabolism that ultimately leads to mineralization (conversion to CO₂, water, and chloride ions). researchgate.netnih.gov Some bacteria are capable of utilizing such compounds as their sole source of carbon and energy. researchgate.net The presence of other substrates, like xylene, has been shown to enhance the microbial degradation of related compounds like chlorobenzene. mdpi.com

Anaerobic Degradation: In anaerobic (oxygen-absent) environments, such as deep sediments and some groundwater aquifers, a different microbial process called reductive dechlorination occurs. This process is carried out by halorespiring bacteria, such as those from the genus Dehalococcoides. nih.gov These microbes use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. For bis(chloromethyl)dimethyl-benzene, this would sequentially remove the chlorine atoms from the chloromethyl groups. This process is often a crucial first step, as the resulting less-chlorinated or non-chlorinated aromatic compounds can then be degraded by other microbial communities. nih.govresearchgate.net

Modeling of Environmental Fate and Persistence of Related Chlorinated Aromatics

Predicting the environmental fate and persistence of "Benzene, bis(chloromethyl)dimethyl-" can be accomplished using multimedia environmental fate models. nih.govdeepdyve.com These models, such as the EQC (Equilibrium Criterion) model and regional models like ChemCAN, systematically evaluate a chemical's behavior based on its physicochemical properties and emission rates. nih.gov

To model this specific compound, one would need data on its:

Volatility (vapor pressure)

Water solubility

Octanol-water partition coefficient (Kow), which indicates hydrophobicity

Rates of degradation via hydrolysis, oxidation, photolysis, and biodegradation

Future Research Directions and Emerging Areas in the Study of Benzene, Bis Chloromethyl Dimethyl

Novel Catalytic Systems for Enhanced Synthesis Efficiency and Selectivity

The synthesis of Benzene (B151609), bis(chloromethyl)dimethyl- typically involves the chloromethylation of the corresponding xylene isomer. Future research is focused on developing novel catalytic systems to improve reaction efficiency, increase selectivity towards specific isomers, and reduce the formation of byproducts.

Current methods for the synthesis of related bis(chloromethyl)benzenes often employ catalysts that present challenges in terms of cost, environmental impact, or product purity. Research into new catalytic approaches is a promising frontier. For instance, ionic liquids have been demonstrated as effective catalysts in the synthesis of 1,4-bis(chloromethyl)benzene (B146612) from p-xylene (B151628), offering advantages such as high conversion rates, fast reaction speeds, and low cost, while being free of traditional solvents. google.com Another avenue involves photochemical chlorination, which can be optimized by controlling parameters like temperature and light source to increase yield and simplify the process. google.comgoogle.com

Further investigations could explore metal-organic frameworks (MOFs) or zeolite-based catalysts, which offer high surface area and tunable active sites. Modifying H-Beta zeolites with phosphorus, for example, has been shown to improve selectivity in the synthesis of p-xylene from biomass-derived precursors by adjusting the acid site strength. researchgate.net Adapting such tailored solid-acid catalysts for the chloromethylation of dimethylbenzene could lead to highly selective and reusable systems.

Table 1: Potential Catalytic Systems for Benzene, bis(chloromethyl)dimethyl- Synthesis

| Catalyst Type | Potential Advantages | Research Focus | Relevant Findings for Analogs |

|---|---|---|---|

| Ionic Liquids | High conversion, fast reaction, solvent-free conditions, recyclability. | Optimization of ionic liquid structure for specific dimethylbenzene isomers. | Used for 1,4-bis(chloromethyl)benzene synthesis with high purity. google.com |

| Photocatalysts | High efficiency, can be driven by sources like LED. | Wavelength and intensity optimization; development of sensitizers. | Photochemical chlorination of 2-chloro-p-xylene (B1217518) is a key step in some syntheses. google.com |

| Modified Zeolites | High selectivity, reusability, tunable acidity. | Tailoring pore size and acid site distribution for shape-selective catalysis. | Phosphorous-modified H-Beta zeolites show high selectivity for p-xylene. researchgate.net |

| Metal Halides | Effective for ring chlorination, well-established chemistry. | Use of co-catalysts to improve isomer selectivity. | Iron and antimony halides are used for chlorinating p-xylene. google.com |

Exploration of New Derivatization Reactions and Functionalization Pathways

The two chloromethyl groups on the benzene ring are primary sites for nucleophilic substitution, making the molecule a versatile precursor for a wide range of derivatives. cymitquimica.com Future research will undoubtedly focus on exploring novel derivatization reactions to synthesize new molecules with unique properties.

Common derivatization methods for related compounds involve reactions with nucleophiles to replace the chlorine atoms. This allows for the introduction of various functional groups, such as hydroxyls (forming diols), amines (forming diamines), thiols, and alkoxides. These transformations are fundamental for creating monomers for step-growth polymerization or for building complex molecular architectures.

Emerging research could focus on more complex, selective functionalization pathways. This includes asymmetric derivatization to create chiral molecules, or palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, derivatization is crucial for analytical purposes; for example, silylation is a common technique to create more volatile and thermally stable derivatives suitable for Gas Chromatography (GC) analysis. fujifilm.com Investigating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyl Trifluoroacetamide (MSTFA) for the derivatization of hydroxylated or aminated versions of Benzene, bis(chloromethyl)dimethyl- could enhance analytical detection and quantification. fujifilm.com

Table 2: Potential Functional Group Transformations of Benzene, bis(chloromethyl)dimethyl-

| Reagent/Reaction Type | Resulting Functional Group | Potential Application of Derivative |

|---|---|---|

| Hydrolysis (e.g., H₂O, OH⁻) | Diol (-CH₂OH) | Polyester synthesis, precursor for other functional groups. |

| Aminolysis (e.g., NH₃, RNH₂) | Diamine (-CH₂NH₂) | Polyamide synthesis, epoxy curing agents. |

| Thiolation (e.g., NaSH) | Dithiol (-CH₂SH) | Sulfur-containing polymers, metal-ligand complexes. |

| Williamson Ether Synthesis (e.g., RONa) | Diether (-CH₂OR) | Modifying solubility, synthesis of crown ethers. |

Integration into Advanced Organic Materials and Functional Polymers

A significant area of future research lies in using Benzene, bis(chloromethyl)dimethyl- as a key building block for advanced organic materials and functional polymers. The related monomer, p-xylylene dichloride, is already used to prepare poly(p-phenylene vinylene) (PPV), a polymer known for its electroluminescent properties. lookchem.comfishersci.ca

The introduction of dimethyl groups onto the benzene ring is expected to modify the properties of the resulting polymers. These methyl groups can enhance solubility in organic solvents, which is a common challenge in processing rigid-rod polymers like PPV. They can also influence the polymer's morphology and electronic properties. Future work will involve the synthesis and characterization of new PPV derivatives from Benzene, bis(chloromethyl)dimethyl-, investigating how the methyl group placement affects luminescence, charge transport, and device performance in applications like organic light-emitting diodes (OLEDs) and photovoltaics.

Beyond conjugated polymers, this compound can serve as a crosslinking agent to improve the thermal and mechanical properties of various resins. wikipedia.org Its bifunctional nature makes it suitable for creating three-dimensional polymer networks. Research into using it to create hard-coated films for optical devices, drawing on the properties of related halogenated xylenes (B1142099), is another promising direction. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of Benzene, bis(chloromethyl)dimethyl- requires the application of advanced analytical and spectroscopic techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used for routine characterization chemicalbook.comsielc.com, more sophisticated methods are needed for mechanistic studies.

Future research could employ in-situ spectroscopic techniques, such as ReactIR or in-situ NMR, to monitor reaction progress in real-time. This would allow for the identification of transient intermediates and the determination of kinetic profiles, providing crucial insights into the catalytic cycle. For example, understanding the oxidative addition and reductive elimination steps in metal-catalyzed reactions is key to designing more efficient catalysts. researchgate.net

Advanced mass spectrometry techniques, like electrospray ionization (ESI-MS) coupled with liquid chromatography (LC-MS), can be used to detect and identify trace-level byproducts and reaction intermediates. For structural elucidation in the solid state, single-crystal X-ray diffraction of the compound or its derivatives can reveal precise bond lengths, bond angles, and intermolecular interactions, such as the chlorine-chlorine interactions observed in related structures. researchgate.net

Table 3: Advanced Analytical Techniques for Characterization and Mechanistic Study

| Technique | Information Gained | Research Application |

|---|---|---|

| In-situ Spectroscopy (FTIR/NMR) | Real-time concentration of reactants, intermediates, and products; reaction kinetics. | Optimizing reaction conditions; elucidating catalytic mechanisms. |

| LC-MS/MS | Identification and quantification of products and low-level impurities; structural confirmation. | Purity analysis; byproduct profiling in synthesis reactions. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure; intermolecular interactions in the solid state. | Confirming isomer structure; understanding crystal packing and material properties. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds and their fragments. | Analysis of reaction mixtures after derivatization; impurity identification. nist.gov |

Sustainable Synthesis Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, future research will increasingly focus on developing sustainable synthesis routes for Benzene, bis(chloromethyl)dimethyl- and its precursors. A major area of interest is the production of the xylene feedstock from renewable biomass rather than fossil fuels. mpg.de

Scientists have developed methods to produce p-xylene from biomass-derived 2,5-dimethylfuran (B142691) (DMF) and ethylene (B1197577) or ethanol (B145695) through a series of catalyzed reactions, including Diels-Alder cycloaddition and dehydration. researchgate.netmpg.de Applying these bio-based routes to produce the specific dimethylbenzene isomers needed for this compound's synthesis is a key long-term goal for sustainability.

Q & A

Basic: What are the recommended synthesis routes for benzene, bis(chloromethyl)dimethyl-, and how can purity be optimized during synthesis?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation or chloromethylation of dimethylbenzene derivatives. For example, reacting 1,3-dimethylbenzene with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions yields the target compound . To optimize purity, use controlled stoichiometry, inert atmospheres (N₂/Ar), and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Monitor intermediates using thin-layer chromatography (TLC) .

Basic: What spectroscopic techniques are most effective for characterizing benzene, bis(chloromethyl)dimethyl-?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl and chloromethyl group positions. For example, chloromethyl protons resonate at δ 4.5–5.0 ppm (¹H NMR), while aromatic protons show splitting patterns indicating substitution .

- GC-MS : Resolves impurities and confirms molecular weight (e.g., m/z 203 for C₁₀H₁₂Cl₂) .

- FT-IR : Detects C-Cl stretches (550–650 cm⁻¹) and C-H bending in chloromethyl groups .

Advanced: How can kinetic studies elucidate reaction mechanisms involving benzene, bis(chloromethyl)dimethyl- in polymer precursor synthesis?

Methodological Answer:

Use time-resolved ¹H NMR or UV-Vis spectroscopy to track intermediate formation. For example, in crosslinking reactions, monitor the disappearance of chloromethyl peaks (δ 4.5–5.0 ppm) to calculate rate constants. Isotopic labeling (e.g., deuterated solvents) can distinguish between nucleophilic substitution and radical pathways . Computational modeling (DFT) further validates transition states and activation energies .

Advanced: How should researchers resolve contradictions in reported toxicity data for benzene, bis(chloromethyl)dimethyl-?

Methodological Answer:

Discrepancies often arise from varying exposure models (in vitro vs. in vivo) or analytical methods. To address this:

- Standardize cell lines (e.g., HepG2 for hepatotoxicity) and exposure durations .

- Use high-sensitivity LC-MS/MS to quantify metabolites (e.g., thioether adducts) in biological matrices .

- Cross-reference structural analogs (e.g., benzyl chloride toxicity profiles) to infer mechanistic pathways .

Advanced: What experimental strategies mitigate decomposition during storage of benzene, bis(chloromethyl)dimethyl-?

Methodological Answer:

Decomposition via hydrolysis or oxidation is minimized by:

- Storing under anhydrous conditions (molecular sieves, N₂ atmosphere) .

- Adding stabilizers (e.g., 0.1% BHT) to inhibit radical formation .

- Monitoring stability via periodic GC-MS to detect breakdown products (e.g., formaldehyde or chloromethane) .

Advanced: How does steric hindrance influence the reactivity of benzene, bis(chloromethyl)dimethyl- in supramolecular chemistry applications?

Methodological Answer:

Steric effects from dimethyl groups reduce accessibility of chloromethyl sites. To assess this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.